molecular formula C27H31N3O4 B15136520 9-(4-Methylpiperazin-1-yl)-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-[1]benzoxepino[5,4-c]pyridine

9-(4-Methylpiperazin-1-yl)-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-[1]benzoxepino[5,4-c]pyridine

Cat. No.: B15136520
M. Wt: 461.6 g/mol
InChI Key: MMQQLUARMBFVKE-UHFFFAOYSA-N
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Description

“9-(4-Methylpiperazin-1-yl)-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-[1]benzoxepino[5,4-c]pyridine” is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a benzoxepine core fused with a pyridine ring, and it is substituted with a methylpiperazine and a trimethoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “9-(4-Methylpiperazin-1-yl)-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-[1]benzoxepino[5,4-c]pyridine” typically involves multi-step organic reactions. The process may start with the preparation of the benzoxepine core, followed by the introduction of the pyridine ring. The methylpiperazine and trimethoxyphenyl groups are then added through substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale organic synthesis techniques. This includes the use of high-pressure reactors, continuous flow systems, and automated synthesis machines to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring.

    Reduction: Reduction reactions could occur at the benzoxepine core.

    Substitution: The trimethoxyphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups to the aromatic ring.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development, particularly for targeting specific receptors or enzymes.

    Industry: Use in the synthesis of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would involve its interaction with specific molecular targets. For instance, it might bind to a particular enzyme or receptor, altering its activity. The exact pathways would depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 9-(4-Methylpiperazin-1-yl)-4-phenyl-5,6-dihydro-[1]benzoxepino[5,4-c]pyridine
  • 9-(4-Methylpiperazin-1-yl)-4-(3,4-dimethoxyphenyl)-5,6-dihydro-[1]benzoxepino[5,4-c]pyridine

Uniqueness

The presence of the trimethoxyphenyl group in “9-(4-Methylpiperazin-1-yl)-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-[1]benzoxepino[5,4-c]pyridine” may confer unique chemical properties, such as increased stability or specific binding affinity to certain biological targets, distinguishing it from similar compounds.

Properties

Molecular Formula

C27H31N3O4

Molecular Weight

461.6 g/mol

IUPAC Name

9-(4-methylpiperazin-1-yl)-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-[1]benzoxepino[5,4-c]pyridine

InChI

InChI=1S/C27H31N3O4/c1-29-8-10-30(11-9-29)19-5-6-21-23-17-28-16-22(20(23)7-12-34-24(21)15-19)18-13-25(31-2)27(33-4)26(14-18)32-3/h5-6,13-17H,7-12H2,1-4H3

InChI Key

MMQQLUARMBFVKE-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=CC3=C(C=C2)C4=CN=CC(=C4CCO3)C5=CC(=C(C(=C5)OC)OC)OC

Origin of Product

United States

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